m-Tolyl chloroformate
Overview
Description
m-Tolyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the broader class of chloroformates to which m-Tolyl chloroformate belongs. Chloroformates are key reagents in organic synthesis, often used for the synthesis of carbonates and carbamates .
Synthesis Analysis
The synthesis of isocarbacyclin derivatives, which are structurally related to chloroformates, is described in one of the papers. The process involves a regioselective deprotonation of a ketone, followed by trapping the resulting enol as a triflate to form an endocyclic double bond. A subsequent palladium-catalyzed cross-coupling reaction with a primary alkyl Grignard reagent is used to introduce additional structural features .
Molecular Structure Analysis
While m-Tolyl chloroformate's molecular structure is not directly analyzed in the papers, the structure of trichloromethyl chloroformate, a related compound, is thoroughly investigated. The study reveals that trichloromethyl chloroformate exists in a single conformational form with Cs symmetry, characterized by a synperiplanar orientation of the C-O single bond relative to the C=O double bond. This conformation is consistent across gaseous, liquid, and solid phases, as confirmed by vibrational spectroscopy and quantum chemical calculations .
Chemical Reactions Analysis
Chloroformates, in general, are versatile reagents in organic synthesis. The papers describe the use of chloroformates for the synthesis of carbonates and carbamates through a novel photo-on-demand in situ synthesis method. This method involves the generation of chloroformates from a chloroform solution containing a primary alkyl alcohol, followed by the addition of alcohols or amines to produce carbonates and carbamates, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of m-Tolyl chloroformate are not directly reported in the papers. However, the properties of trichloromethyl chloroformate, a structurally similar compound, are detailed. The study provides insights into the conformational stability and the energy difference between the syn and anti forms of the molecule. The crystalline structure of trichloromethyl chloroformate at low temperatures is also described, which could be indicative of the behavior of chloroformates under similar conditions .
Scientific Research Applications
Extraction-Spectrophotometric Determination in Analytical Chemistry
m-Tolyl chloroformate derivatives, such as N-m-tolyl-N-phenylhydroxylamine, are utilized in the spectrophotometric determination of metals like vanadium and titanium. These compounds form complexes with metals, which can be extracted and quantitatively analyzed using chloroform. This method has been successfully applied to various samples, including coal, fly-ash, pond sediment, and asphalt, demonstrating its utility in environmental and industrial analysis (Inoue, Hoshi, & Matsubara, 1986), (Inoue, Hoshi, & Matsubara, 1987).
Applications in Methanogenesis Suppression and Power Generation
In the context of microbial fuel cells, derivatives of m-tolyl chloroformate, specifically chloroform, have been used as methanogenesis suppressors. This application is critical in increasing power generation efficiency by reducing substrate competition between methanogens and exoelectrogens. The presence of chloroform in wastewater treatment processes demonstrates its potential in industrial applications, offering an innovative approach to waste management and energy production (Bagchi & Behera, 2021).
Role in Solvolysis and Chemical Kinetics
Studies on p-tolyl chlorothionoformate have contributed significantly to our understanding of solvolysis and chemical kinetics. This compound provides valuable insights into the mechanisms of chemical reactions, particularly in organic chemistry. The research on its solvolysis in various organic mixtures has expanded our knowledge of reaction mechanisms and rate-determining steps, which are crucial in the synthesis and breakdown of complex molecules (D’Souza et al., 2013).
Environmental and Material Science Applications
m-Tolyl chloroformate derivatives are also instrumental in environmental and material science research. For instance, studies have been conducted on the degradation of chloroform, a derivative, in water treatment processes, highlighting its role in pollution control and environmental protection. Additionally, research into the properties of polymers and nanocomposites, involving m-tolyl chloroformate derivatives, contributes to the development of new materials with enhanced characteristics for various industrial applications (Faramarzi, Barzin, & Mobedi, 2016), (Chang et al., 2004).
Safety And Hazards
m-Tolyl chloroformate is a hazardous substance. It is recommended to handle it with care, avoid eating, drinking, or smoking when using this product, wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for m-Tolyl chloroformate were not found, chloroformates in general are being studied for various applications. For instance, one study discusses the synthesis of anti-depressant molecules via metal-catalyzed reactions . Another study discusses the use of chloroformate chemistry for the analysis of synthetic opioids .
properties
IUPAC Name |
(3-methylphenyl) carbonochloridate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLZACPFSDBPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951954 | |
Record name | 3-Methylphenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl chloroformate | |
CAS RN |
29430-39-5 | |
Record name | 3-Methylphenyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29430-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Tolyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylphenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.